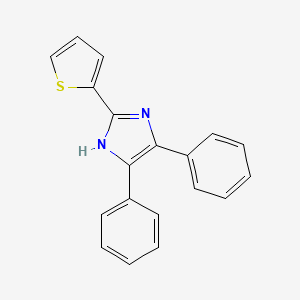

4,5-二苯基-2-(2-噻吩基)-1H-咪唑

描述

Synthesis Analysis

The synthesis of 4,5-diphenyl-2-(2-thienyl)-1H-imidazole and related compounds involves various strategic approaches. Recent advances focus on the synthesis and biological evaluation of 1,2,4,5-tetrasubstituted-1H-imidazole derivatives, highlighting the importance of imidazole ring as a core structure for developing pharmacologically relevant compounds. These methods often involve multistep synthesis processes, including the formation of the imidazole ring followed by functionalization at specific positions to introduce phenyl and thienyl groups (Ciofalo, 2019).

Molecular Structure Analysis

The molecular structure of 4,5-diphenyl-2-(2-thienyl)-1H-imidazole features a five-membered imidazole ring centrally located, with phenyl groups attached at the 4 and 5 positions and a thienyl group at the 2 position. This structure is significant for its electronic properties and the ability to engage in various chemical reactions. The presence of both phenyl and thienyl groups contributes to the molecule's aromaticity and influences its chemical reactivity and potential interaction with biological targets.

Chemical Reactions and Properties

Imidazole derivatives, including 4,5-diphenyl-2-(2-thienyl)-1H-imidazole, are known for their versatility in chemical reactions. They can undergo a range of chemical transformations, including N-alkylation, C-alkylation, and coupling reactions, which are useful for further modifications and functionalizations of the imidazole ring. The presence of the thienyl group adds to the compound's reactivity, making it a suitable candidate for cross-coupling reactions and the synthesis of complex molecules (Hieu et al., 2023).

科学研究应用

缓蚀剂4,5-二苯基-2-(2-噻吩基)-1H-咪唑衍生物因其缓蚀性能而受到研究。辛格等人(2017 年)探讨了各种咪唑衍生物在 CO2 饱和盐水中防止 J55 钢腐蚀的效率。他们的研究表明显着的抑制效率,支持了这些化合物在防腐保护中的潜在应用 (Singh et al., 2017).

抗疟疾活性塞普蒂亚娜等人(2021 年)合成了 2-芳基-4,5-二苯基-1H-咪唑衍生物,并评估了它们对恶性疟原虫的体外抗疟疾活性。他们的研究结果显示出对疟疾寄生虫的显着抑制作用,表明在抗疟疾治疗中具有潜在应用 (Septiana et al., 2021).

抗癌剂戈姆哈等人(2016 年)设计了一系列新型的噻二唑-咪唑衍生物,包括 4,5-二苯基-1H-咪唑,并评估了它们对肝癌细胞系的抗癌活性。结果表明中度至高的抗癌活性,表明它们作为新型抗癌剂的潜力 (Gomha, Abdel‐aziz, & Khalil, 2016).

光致变色研究白等人(2010 年)合成了 4,5-二苯基-2-(2,5-二甲基噻吩-3-基)咪唑的衍生物,并研究了它们的光致变色性质。这些化合物在照射后在溶液中表现出光致变色,表明在光响应材料中的应用 (Bai, Han, Wang, & Meng, 2010).

润滑油的抗氧化剂添加剂阿什里等人(2014 年)测试了功能化的 4,5-二苯基-咪唑作为工业润滑油的抗氧化剂添加剂。他们的研究结果表明抗氧化性能增强,表明在提高润滑油的氧化稳定性方面具有潜在应用 (Ashry et al., 2014).

显色性质弗里德曼等人(2006 年)合成了咪唑衍生物,包括 4,5-二苯基-1H-咪唑,并研究了它们的显色性质。他们报告了各种显色行为,如压致变色、热致变色和光致变色,表明它们在制造变色材料中的潜力 (Fridman, Speiser, & Kaftory, 2006).

咪唑基化合物的合成纳埃米和阿加塞耶德卡里米(2016 年)在微波促进的三取代咪唑合成中使用了 4,5-二苯基-1H-咪唑。他们的研究为咪唑基化合物的合成方法做出了贡献,该方法可应用于各种制药和材料科学领域 (Naeimi & Aghaseyedkarimi, 2016).

分子对接研究沙尔马等人(2018 年)对 1,2,4,5-四芳基取代的咪唑进行了分子对接研究,包括 4,5-二苯基-1H-咪唑衍生物。他们的研究有助于理解这些化合物与生物靶标的相互作用,这对于药物设计和发现至关重要 (Sharma et al., 2018).

荧光传感卡鲁纳卡兰等人(2012 年)合成了 4,5-二苯基-2(E)-苯乙烯基-1H-咪唑衍生物,并研究了它与纳米晶 TiO2 的相互作用,展示了它在基于荧光的传感应用中的潜力 (Karunakaran, Jayabharathi, Jayamoorthy, & Devi, 2012).

属性

IUPAC Name |

4,5-diphenyl-2-thiophen-2-yl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2S/c1-3-8-14(9-4-1)17-18(15-10-5-2-6-11-15)21-19(20-17)16-12-7-13-22-16/h1-13H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJCULGZUPDOJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354267 | |

| Record name | 4,5-diphenyl-2-(2-thienyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16408-55-2 | |

| Record name | 4,5-diphenyl-2-(2-thienyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5658265.png)

![3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5658271.png)

![3-[(2,2-dimethylpropanoyl)amino]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide](/img/structure/B5658279.png)

![(3R*,4S*)-1-[(benzyloxy)acetyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5658280.png)

![N~1~-[rel-(3R,4S)-1-benzyl-4-cyclopropyl-3-pyrrolidinyl]-N~2~-(methylsulfonyl)glycinamide hydrochloride](/img/structure/B5658290.png)

![N-(3-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5658296.png)

![(1S*,5R*)-3-acetyl-6-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5658300.png)

![8-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-furyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B5658309.png)

![N-mesityl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5658315.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5658319.png)

![rel-(1S,6R)-3-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5658333.png)

![(3R)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5658337.png)